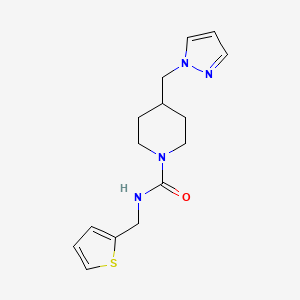

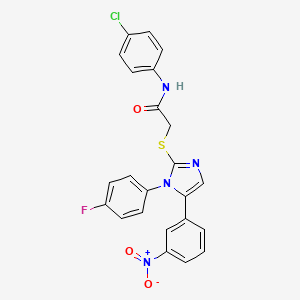

![molecular formula C17H12FN5O2 B2377668 N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040712-63-7](/img/structure/B2377668.png)

N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide (BFTC) is a synthetic compound that belongs to the class of quinazoline derivatives. It has a molecular formula of C17H12FN5O2, an average mass of 337.308 Da, and a monoisotopic mass of 337.097504 Da .

Synthesis Analysis

The synthesis of BFTC and similar compounds often involves a [3 + 2] cyclization reaction . This process is typically facilitated by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents . The synthesis of these compounds can also involve tandem Ugi-Huisgen reactions .

Molecular Structure Analysis

BFTC is a part of the 1,2,3-triazolo[1,5-a]quinoxalines class of compounds . These compounds often have structural changes such as the introduction of fluorine and trifluoromethyl in the seventh position, amino substituents in the fourth position, benzyl group in the fifth position, and aroyl substituents in the third position .

Chemical Reactions Analysis

The chemical reactions involving BFTC and similar compounds often involve binding assays toward the benzodiazepine and A(1) and A(2A) adenosine receptors . Only the 7-fluorosubstituted compounds and the N-benzyl derivative have shown a good affinity toward the benzodiazepine receptors .

Physical And Chemical Properties Analysis

BFTC, like other triazole compounds, is a nitrogenous heterocyclic moiety . It has a molecular formula of C17H12FN5O2, an average mass of 337.308 Da, and a monoisotopic mass of 337.097504 Da .

Aplicaciones Científicas De Investigación

Anticancer Activity

Triazole and quinazoline derivatives have shown promising results in anticancer research. They can bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Antimicrobial Activity

These compounds have been introduced as antimicrobial agents due to their ability to form N–C–S linkages in their skeleton . They have been used in the design of new entities by substituting different pharmacophores in one structure, leading to compounds with increased antimicrobial activity .

Antifungal Activity

Triazole is a common component in many antifungal drugs, such as fluconazole and voriconazole . The presence of the triazole group in these compounds contributes to their antifungal properties.

Anti-inflammatory Activity

Triazole and quinazoline derivatives have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Activity

Compounds containing the indole nucleus, which is structurally similar to triazole and quinazoline, have shown antiviral activity against a broad range of RNA and DNA viruses .

Antidiabetic Activity

Quinazoline derivatives have shown potential as antidiabetic agents . This suggests that “N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” and “N-benzyl-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide” could also have potential antidiabetic properties.

Antioxidant Activity

Triazole derivatives have demonstrated antioxidant activity . This suggests that these compounds could be used in the development of new antioxidant drugs.

Antihypertensive Activity

Quinazoline derivatives have shown potential as antihypertensive agents . This suggests that “N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” and “N-benzyl-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide” could also have potential antihypertensive properties.

Mecanismo De Acción

The mechanism of action of BFTC and similar compounds often involves binding to various biological receptors. Triazole compounds, which are part of BFTC’s structure, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Direcciones Futuras

Quinazoline and quinazolinone derivatives, which include BFTC, have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Propiedades

IUPAC Name |

N-benzyl-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2/c18-11-6-7-13-12(8-11)16(24)20-15-14(21-22-23(13)15)17(25)19-9-10-4-2-1-3-5-10/h1-8,22H,9H2,(H,19,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOXUBHKJAQBMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

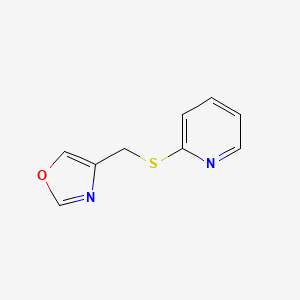

![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)

![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)

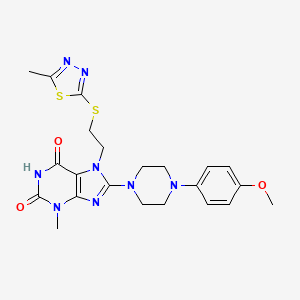

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)

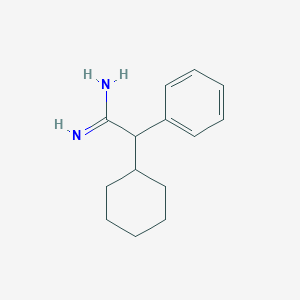

![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide](/img/no-structure.png)

![2-(3,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377603.png)

![2-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2377606.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2377607.png)